molecular formula C17H14N2O3S2 B3002127 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide CAS No. 682783-25-1

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide

Cat. No.: B3002127
CAS No.: 682783-25-1
M. Wt: 358.43
InChI Key: SWGULFOLXHBSPZ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. Heterocyclic compounds are known for their wide range of applications in medicinal, pharmaceutical, and agrochemical fields due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide typically involves the reaction of substituted anilines with thiourea in the presence of chloroacetic acid. This reaction forms the thiazolidinone ring, which is then further reacted with furan-2-carbaldehyde to introduce the furan-2-ylmethylene group . The reaction conditions often include microwave irradiation to accelerate the process and improve yields .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free synthesis techniques to minimize environmental impact. The use of natural catalysts, such as citric acid, can also be employed to enhance the reaction efficiency and reduce the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone ring to thiazolidinone.

    Substitution: The furan-2-ylmethylene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and substituted derivatives of the original compound .

Scientific Research Applications

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylpropanamide has several scientific research applications, including:

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h1-7,10-11H,8-9H2,(H,18,20)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGULFOLXHBSPZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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